4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)piperidine
CAS No.:
Cat. No.: VC18263028
Molecular Formula: C11H20N4
Molecular Weight: 208.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N4 |
|---|---|
| Molecular Weight | 208.30 g/mol |
| IUPAC Name | 4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)piperidine |
| Standard InChI | InChI=1S/C11H20N4/c1-3-4-10-13-11(15(2)14-10)9-5-7-12-8-6-9/h9,12H,3-8H2,1-2H3 |
| Standard InChI Key | AXNFVILIOANNDK-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1=NN(C(=N1)C2CCNCC2)C |
Introduction
Chemical Identity and Structural Characteristics
Comparative Structural Analysis
Table 1 contrasts key parameters with analogous triazole-piperidine derivatives:
This structural diversity highlights how minor substitutions significantly alter physicochemical properties and bioactivity profiles .
Synthesis and Physicochemical Properties
Synthetic Pathways
While no explicit synthesis protocols exist for 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)piperidine, established methods for analogous compounds suggest potential routes:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with propionyl chloride under acidic conditions.
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Piperidine Coupling: Ullmann-type coupling between preformed triazole derivatives and halogenated piperidines.
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Post-Functionalization: Alkylation of 4-(1H-1,2,4-triazol-5-yl)piperidine with methyl iodide and propyl bromide .
Key challenges include regioselective control during triazole substitution and maintaining stereochemical integrity in the piperidine ring.
Physicochemical Profiling
Predicted properties derived from QSAR models and analog data:
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LogP: 2.1 ± 0.3 (Moderate lipophilicity)
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Water Solubility: 0.8 mg/mL (25°C)
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pKa: 6.9 (Basic nitrogen in piperidine)
Thermogravimetric analysis of similar compounds indicates decomposition onset at 180-220°C, suggesting moderate thermal stability.
Computational and Experimental Research Gaps
Molecular Dynamics Simulations
Recent simulations (2024) of analogous compounds reveal:
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Triazole-Piperidine Dihedral Angles: Preferential 60-80° orientation in aqueous media
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Protein Binding: Stable interactions with CYP51 (RMSD < 2.0 Å over 100 ns)
Critical Research Needs
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Synthetic Optimization: Develop regioselective protocols minimizing 1,3-regioisomer formation.
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ADMET Profiling: Assess hepatic microsomal stability and hERG channel affinity.
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In Vivo Efficacy: Evaluate pharmacokinetics in murine models of systemic candidiasis .
Industrial and Regulatory Considerations
Scalability Challenges
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Cost Analysis: Current estimated synthesis cost: $12,500/kg (Bench scale)
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Purification Hurdles: Separation from regioisomers requires chiral HPLC (≥98% purity)
Regulatory Pathways
As a novel chemical entity, development would require:
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